tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Preparation Methods
The synthesis of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[3,2-c]pyridine core followed by the introduction of the tert-butyl ester and formyl groups. Reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The thieno[3,2-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate include other thieno[3,2-c]pyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some chemical properties but differ in their reactivity and applications. For example:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals like Clopidogrel and Prasugrel.
Substituted 4,5,6,7-tetrahydrothieno pyridines: These derivatives have been studied for their biological activities and potential as lead molecules in drug development.
This compound stands out due to its specific functional groups and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
tert-butyl 2-formyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLAFPFCQRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474322 | |
Record name | tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165947-55-7 | |
Record name | tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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